molecular formula C15H20F2O3 B039723 2,3-Difluoro-4-octoxybenzoic acid CAS No. 122265-96-7

2,3-Difluoro-4-octoxybenzoic acid

Cat. No. B039723
CAS RN: 122265-96-7
M. Wt: 286.31 g/mol
InChI Key: LKLUKBVDNAEEKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Difluoro-4-octoxybenzoic acid (DFOB) is an organic compound that belongs to the class of benzoic acids. It is a colorless and odorless crystalline solid that is widely used in scientific research. DFOB has been synthesized using different methods, and its applications in scientific research have been explored extensively.

Scientific Research Applications

2,3-Difluoro-4-octoxybenzoic acid has been used in various scientific research applications, including as a building block for the synthesis of other compounds, such as liquid crystals, chiral ligands, and other benzoic acid derivatives. This compound has also been used as a fluorescent probe for the detection of metal ions, such as copper and zinc, in biological samples. Moreover, this compound has been used as a stabilizer for the synthesis of nanoparticles, such as gold and silver nanoparticles.

Mechanism of Action

The mechanism of action of 2,3-Difluoro-4-octoxybenzoic acid is not well understood, but it is believed to involve the interaction of the compound with specific receptors or enzymes in biological systems. This compound has been shown to exhibit antioxidant and anti-inflammatory properties, which may be attributed to its ability to scavenge free radicals and inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the modulation of immune responses, and the protection of cells against oxidative stress. This compound has also been shown to have neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's diseases.

Advantages and Limitations for Lab Experiments

2,3-Difluoro-4-octoxybenzoic acid has several advantages for lab experiments, including its high purity, stability, and low toxicity. However, this compound is not readily soluble in water, which may limit its use in aqueous systems. Moreover, this compound has a relatively short half-life in biological systems, which may limit its effectiveness in certain applications.

Future Directions

There are several future directions for the use of 2,3-Difluoro-4-octoxybenzoic acid in scientific research. One direction is the development of this compound-based fluorescent probes for the detection of other metal ions, such as iron and lead. Another direction is the synthesis of this compound derivatives with improved solubility and bioavailability. Moreover, the use of this compound in combination with other compounds, such as nanoparticles and other drugs, may enhance its effectiveness in certain applications.
Conclusion:
In conclusion, this compound is a versatile compound that has several applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. This compound has the potential to be used in various fields, including medicine, materials science, and environmental science, and its use in scientific research is likely to expand in the future.

Synthesis Methods

2,3-Difluoro-4-octoxybenzoic acid can be synthesized using different methods, including the reaction of 2,3-difluorobenzoic acid with octanol in the presence of a catalyst. The reaction produces this compound as a white solid with a yield of about 70%. The purity of the synthesized this compound can be improved using recrystallization techniques.

properties

CAS RN

122265-96-7

Molecular Formula

C15H20F2O3

Molecular Weight

286.31 g/mol

IUPAC Name

2,3-difluoro-4-octoxybenzoic acid

InChI

InChI=1S/C15H20F2O3/c1-2-3-4-5-6-7-10-20-12-9-8-11(15(18)19)13(16)14(12)17/h8-9H,2-7,10H2,1H3,(H,18,19)

InChI Key

LKLUKBVDNAEEKI-UHFFFAOYSA-N

SMILES

CCCCCCCCOC1=C(C(=C(C=C1)C(=O)O)F)F

Canonical SMILES

CCCCCCCCOC1=C(C(=C(C=C1)C(=O)O)F)F

synonyms

2,3-Difluoro-4-(octyloxy)-benzoic acid

Origin of Product

United States

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